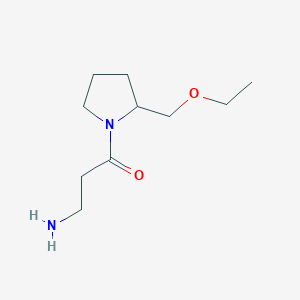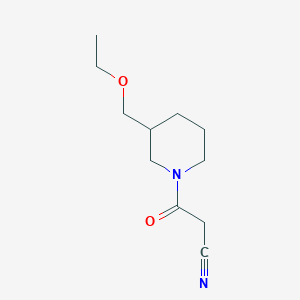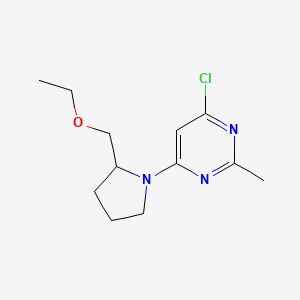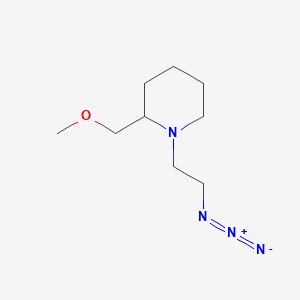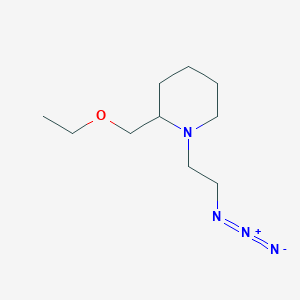
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)butan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Studies on chemical compounds with structures similar to "2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)butan-1-one" often focus on the synthesis and characterization of novel compounds for various applications. For instance, research into the chemistry of piperonyl butoxide explores the synthesis and properties of aromatic-aliphatic polyethers, which are crucial in developing insecticide synergists (Blasi, 1999).
Environmental and Industrial Applications
Compounds with functionalities similar to the target compound are investigated for environmental remediation and industrial applications. For example, studies on the decomposition of air toxics using radio frequency plasma reactors demonstrate the potential of advanced oxidation processes in treating environmental pollutants (Hsieh et al., 2011). Another area of research involves the biodegradation of gasoline ether oxygenates in soil and groundwater, highlighting the microbial pathways for degrading compounds related to the target chemical (Thornton et al., 2020).
Material Science and Polymer Research
The synthesis and optimization of compounds for material science applications, such as the production of polyethylene co-monomers from ethylene dimerization, are also significant. These studies provide insights into catalysis and process optimization for polymer production (Alenezi et al., 2019).
Analytical and Pharmacokinetic Studies
Although not directly related to your request, research into the analytical methods and pharmacokinetics of compounds with similar structures provides valuable information on their physical and chemical behavior, useful in various scientific and industrial contexts. For instance, the review on the chemistry, pharmacokinetics, and pharmacodynamics of Bilastine offers comprehensive insights into the analytical methods used for estimating compounds in different matrices (Sharma et al., 2021).
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-8-6-5-7-10(14)9-16-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUADEKXAWOWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1COCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




